7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate
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Overview
Description
7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate is a complex organic compound with a molecular formula of C18H31NO7 and a molecular weight of 373.45 g/mol. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps typically involve:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Coupling reaction: The protected amino acid is coupled with the appropriate ester using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new amide or peptide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Coupling reagents like DCC and DMAP for amide bond formation.
Major Products Formed
Hydrolysis: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or peptides.
Scientific Research Applications
7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-octanedioate
- 7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-nonanedioate
Uniqueness
The uniqueness of 7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility as a building block and its ability to interact with various molecular targets make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C18H31NO7 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-O-ethyl 1-O-methyl 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate |
InChI |
InChI=1S/C18H31NO7/c1-7-25-14(20)11-9-8-10-13(16(22)24-6)15(21)12(2)19-17(23)26-18(3,4)5/h12-13H,7-11H2,1-6H3,(H,19,23)/t12-,13?/m0/s1 |
InChI Key |
QJOWBWKFPGEJSO-UEWDXFNNSA-N |
Isomeric SMILES |
CCOC(=O)CCCCC(C(=O)[C@H](C)NC(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CCOC(=O)CCCCC(C(=O)C(C)NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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